3-Chloro-2-hydroxy-4-methoxypyridine
Description
Contextualization of Substituted Pyridines as Fundamental Heterocyclic Scaffolds
Substituted pyridines are cornerstone structures in modern chemistry. The pyridine (B92270) ring is a key component in a multitude of compounds, ranging from natural products like vitamins and alkaloids to synthetic molecules used in pharmaceuticals and agrochemicals. nih.gov Their significance stems from a combination of unique chemical properties, including their aromaticity, basicity due to the nitrogen lone pair, and characteristic reactivity. chemtube3d.com
The nitrogen atom in the pyridine ring makes the system electron-deficient compared to benzene (B151609), influencing its reaction pathways. This electron deficiency generally makes the pyridine ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). chemtube3d.com The ability to introduce a wide variety of functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, making substituted pyridines exceptionally versatile scaffolds in drug design and materials science.
Research Significance of Pyridine Derivatives Featuring Halogen, Hydroxyl, and Methoxy (B1213986) Substituents
The specific combination of halogen, hydroxyl, and methoxy substituents on a pyridine ring, as seen in 3-Chloro-2-hydroxy-4-methoxypyridine, creates a molecule with multifaceted chemical reactivity and significant potential in synthetic chemistry. Each functional group imparts distinct properties:
Halogen (Chloro) Group: The chlorine atom at the 3-position is an electron-withdrawing group, further influencing the electron distribution of the pyridine ring. Halogen substituents are pivotal in synthetic chemistry as they can serve as leaving groups in nucleophilic substitution reactions or act as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings). This allows for the construction of more complex molecular architectures. Furthermore, chlorine atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.
Hydroxyl/Pyridone Group: The 2-hydroxy group and its pyridone tautomer are of immense interest. The hydroxyl form can act as a hydrogen bond donor, while the pyridone form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). chemtube3d.com This tautomerism is fundamental to the behavior of biological molecules like nucleic acid bases. semanticscholar.org The presence of this group significantly influences the molecule's solubility and intermolecular interactions.
The combination of these three groups on a single pyridine ring results in a highly functionalized and versatile chemical intermediate.
Overview of Academic Research Trends in Pyridine Chemistry Relevant to this compound
Current academic research in pyridine chemistry is heavily focused on the development of novel and efficient methods for the regioselective functionalization of the pyridine ring. Direct C-H functionalization has emerged as a particularly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.
Research trends relevant to a molecule like this compound include the exploration of polysubstituted pyridines as key intermediates in the synthesis of complex target molecules. The development of synthetic routes that can selectively modify one functional group in the presence of others is a significant area of investigation. For instance, chemists are interested in leveraging the chloro group for cross-coupling reactions while preserving the methoxy and pyridone functionalities.
Furthermore, the study of pyridyne intermediates, highly reactive species derived from halopyridines, offers powerful methods for the difunctionalization of the pyridine core. nih.gov A precursor with a chloro group is a potential starting point for generating such intermediates, allowing for the introduction of two new substituents in a single cascade. The unique substitution pattern of this compound makes it an interesting, albeit not widely studied, platform for exploring these advanced synthetic methodologies.
Structure
3D Structure
Properties
CAS No. |
1227580-75-7 |
|---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-chloro-4-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-10-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) |
InChI Key |
PMQDJUDFLRNPOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)NC=C1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 2 Hydroxy 4 Methoxypyridine
Strategic Pyridine (B92270) Ring Formation Approaches
Cyclocondensation Reactions for Pyridine Core Construction
Cyclocondensation reactions are classic and widely used methods for pyridine synthesis, typically involving the formation of a 1,5-dicarbonyl compound or its equivalent, which then undergoes cyclization with an ammonia (B1221849) source. nih.govorganic-chemistry.org While direct, one-pot synthesis of 3-chloro-2-hydroxy-4-methoxypyridine via this method is complex, the construction of a related pyridine core is a foundational strategy.
One prominent example is the Hantzsch pyridine synthesis, which traditionally yields dihydropyridines that are subsequently oxidized. researchgate.net Modern variations of pyridine synthesis often rely on the condensation of carbonyl compounds. nih.gov For instance, the olefin cross-metathesis reaction can be employed to create α,β-unsaturated 1,5-dicarbonyl derivatives, which serve as versatile precursors for pyridines with diverse substitution patterns. organic-chemistry.org The subsequent cyclization is typically achieved using an ammonia source, such as hydroxylamine (B1172632) hydrochloride, to form the pyridine ring. nih.gov
| Precursor Type | Reagents | General Product |
| 1,5-Dicarbonyl Compound | Hydroxylamine Hydrochloride | Substituted Pyridine |
| β-Dicarbonyl Compound & α,β-Unsaturated Oxime | CeCl3·7H2O-NaI | Tetra-substituted Pyridine researchgate.net |
| Enones | Hosomi-Sakurai Allylation / Oxidative Cleavage | 1,5-Dicarbonyl Intermediate nih.gov |
Heterocycle Annulation Methods for Substituted Pyridines
Annulation strategies involve the construction of the pyridine ring by fusing it onto an existing ring system or by expanding a smaller heterocycle. These methods can offer novel pathways to complex substitution patterns. A modern approach involves the microwave-assisted, iron(III)-catalyzed ring-opening annulation of isoxazoles. acs.org In this process, the isoxazole (B147169) ring is cleaved to form a nitrene intermediate, which can then react with an α,β-unsaturated aldehyde to form the pyridine core through cyclization and subsequent oxidation. acs.org
Another powerful technique is the use of heterocyclic aryne intermediates, known as pyridynes. sigmaaldrich.com Silyltriflate precursors can generate pyridynes, which are highly reactive intermediates. These can undergo various cycloaddition reactions or nucleophilic trapping experiments to build complex, substituted pyridine derivatives. sigmaaldrich.com For example, a 2,3-pyridyne could serve as a versatile building block for introducing substituents at the 2- and 3-positions of the pyridine ring. sigmaaldrich.com
| Method | Precursors | Key Intermediate |
| Isoxazole Ring-Opening Annulation | Isoxazole, α,β-Unsaturated Aldehyde | Nitrene Intermediate acs.org |
| [3+2] Annulation | Pyridinium Ylides, Nitroalkenes | Indolizine Derivatives (related aza-heterocyles) chim.it |
| Pyridyne Cycloaddition | Silyltriflate Pyridine Precursors | Heterocyclic Aryne (Pyridyne) sigmaaldrich.com |
Functional Group Interconversions on Pyridine Precursors
This approach involves the stepwise modification of a readily available pyridine derivative to install the desired chloro, hydroxy, and methoxy (B1213986) groups at the correct positions. Success hinges on the ability to control the regioselectivity of each transformation.
Regioselective Halogenation Strategies
Introducing a chlorine atom at the C-3 position of a 2-hydroxy-4-methoxypyridine precursor is a critical step. The directing effects of the existing hydroxyl and methoxy groups influence the position of electrophilic attack.
Direct chlorination of 2-hydroxypyridines can be achieved using various reagents. A common industrial method for chlorinating hydroxylated nitrogen-containing heterocycles is the use of phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine. nih.govresearchgate.net This procedure can be performed solvent-free in a sealed reactor at elevated temperatures (140–160 °C), efficiently converting the hydroxy group to a chloro group. nih.gov For achieving chlorination on the ring itself rather than replacing the hydroxyl group, N-halosuccinimides (NCS for chlorination) are effective reagents. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of NCS, allowing for mild and regioselective halogenation without the need for additional catalysts. organic-chemistry.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of heterocycles, where a directing group guides the halogenating agent to a specific position. researchgate.netnih.gov
| Reagent | Conditions | Target Transformation |
| Phosphorus Oxychloride (POCl₃) | 140-160 °C, sealed reactor, pyridine base | 2-Hydroxypyridine (B17775) → 2-Chloropyridine (B119429) nih.gov |
| N-Chlorosuccinimide (NCS) in HFIP | Mild, catalyst-free | C-H → C-Cl on the pyridine ring organic-chemistry.org |
| Pd(OAc)₂ with NXS (X=Br, I) | C-H activation, directing group | Regioselective C-H halogenation nih.gov |
Controlled Hydroxylation and Methoxylation Techniques
The synthesis of the 2-hydroxy-4-methoxypyridine precursor is a key sub-challenge. This often starts from a more basic pyridine structure. For instance, 4-methoxypyridine (B45360) can be synthesized from 4-bromopyridine (B75155) via an ether formation reaction with methanol (B129727) or through the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.com
The introduction of the hydroxyl group at the C-2 position is frequently accomplished via the hydrolysis of a 2-chloropyridine derivative. While historically requiring harsh conditions like concentrated hydrochloric acid at 150°C under pressure, modern methods have improved yields and conditions. google.com A significantly improved one-stage process involves reacting 2-chloropyridine with an aqueous alkaline solution (e.g., concentrated potassium hydroxide) in the presence of a tertiary alcohol, such as tertiary butyl alcohol, at reflux. google.com This methodology provides high-purity 2-hydroxypyridine in superior yields. google.com The selective O-methylation of a 2,4-dihydroxypyridine (B17372) precursor at the 4-position would be another viable, though potentially more complex, route to obtain the necessary scaffold before chlorination.
Nucleophilic Aromatic Substitution on Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, especially those bearing halogen substituents. nih.gov The reaction proceeds readily when electron-withdrawing groups are present and is particularly facile at the 2- and 4-positions. acs.org
A plausible SNAr strategy to synthesize this compound could start with a precursor like 2,3-dichloro-4-methoxypyridine. The chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the one at C-3. Therefore, selective hydrolysis at the C-2 position could be achieved by reacting with an aqueous base. google.com The reactivity of halogens as leaving groups in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is a key consideration in designing a synthetic route. nih.govrsc.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This differential reactivity allows for selective substitution when multiple different halogens are present on the ring.
| Substrate | Nucleophile | Conditions | Product |
| 2-Chloropyridine | Aqueous KOH / t-BuOH | Reflux | 2-Hydroxypyridine google.com |
| 2-Halopyridines | Amines | Varies | 2-Aminopyridines youtube.com |
| 2-Fluoropyridine | NaOEt in EtOH | N/A | 2-Ethoxypyridine nih.gov |
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of this compound is not described in the available scientific literature. Green chemistry aims to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, reducing waste, and employing less hazardous solvents and reagents. While sustainable approaches are increasingly being applied to the synthesis of various heterocyclic compounds, no specific examples or dedicated studies have been published for the target compound.
General green chemistry strategies in pyridine synthesis that could theoretically be applied include:
Catalytic Methods: Utilizing efficient catalysts to reduce energy consumption and improve atom economy.
Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.
One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor to minimize solvent use and waste from intermediate purification steps.
Without experimental data, a meaningful data table illustrating green chemistry metrics for the synthesis of this specific compound cannot be constructed.
Optimization Protocols for Reaction Conditions and Yield Enhancement
There is no published research detailing the optimization of reaction conditions for the synthesis of this compound. Optimization studies are crucial for transitioning a synthetic route from laboratory-scale to industrial production, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Typical parameters investigated during optimization include:
Temperature: Determining the optimal temperature to ensure a reasonable reaction rate while minimizing side product formation.
Solvent: Selecting a solvent that provides good solubility for reactants and reagents while facilitating the desired reaction pathway.
Catalyst: Screening different catalysts and optimizing their loading to achieve high efficiency and selectivity.
Reactant Concentration: Adjusting the concentration of reactants to maximize product formation and minimize unreacted starting materials.
As no specific synthetic route for this compound has been reported, there is no associated data on yield enhancement through the optimization of these conditions. Consequently, a data table summarizing optimization protocols cannot be provided.
Chemical Reactivity and Mechanistic Transformations of 3 Chloro 2 Hydroxy 4 Methoxypyridine
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the 3-Chloro-2-hydroxy-4-methoxypyridine scaffold can occur at several positions, primarily involving the displacement of the chlorine atom or reactions at the hydroxyl and methoxy (B1213986) groups. The predominant tautomeric form, either the 2-hydroxy-pyridine or the 2-pyridone, significantly influences the reactivity of the molecule.
The chlorine atom at the C-3 position is subject to nucleophilic displacement, a reaction characteristic of halopyridines. However, the reactivity of a chloro substituent is highly dependent on its position on the ring. Chloro groups at the 2-, 4-, and 6-positions are significantly activated towards nucleophilic aromatic substitution (SNAr) because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate.
Typical nucleophiles that can displace the chlorine include amines, alkoxides, and thiols, often requiring elevated temperatures or catalysis.
The 2-hydroxyl group exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is central to its reactivity. Each tautomer presents distinct reaction pathways.
Reactions as the Hydroxy Tautomer (O-Substitution): In its hydroxy form, the compound can undergo reactions typical of phenols. O-alkylation can be achieved with alkyl halides under basic conditions to form the corresponding 2-alkoxypyridine. Microwave-assisted nucleophilic aromatic substitution has been used to synthesize allyloxypyridines from hydroxypyridines, demonstrating a modern approach to O-alkylation. nih.gov Similarly, O-acylation can occur with acyl chlorides or anhydrides to produce ester derivatives.
Reactions as the Pyridone Tautomer (N-Substitution): The 2-pyridone tautomer possesses an amide-like character. The nitrogen atom can be alkylated or acylated. N-alkylation is a common reaction, often competing with O-alkylation, with the reaction outcome depending on the reagents, solvent, and counter-ion.
Conversion to a Chloro Group: A crucial transformation of the 2-hydroxy/pyridone moiety is its conversion to a 2-chloro group. This is typically accomplished by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govchemicalbook.com This reaction converts the pyridone into a more reactive intermediate for subsequent nucleophilic substitutions.
The 4-methoxy group is a relatively stable ether linkage. However, it can undergo specific transformations under certain conditions.
Ether Cleavage: The methoxy group can be demethylated to a hydroxyl group, yielding a 4-hydroxypyridine (B47283) derivative. This ether cleavage typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
N-Alkylation Induced Demethylation: A notable reaction occurs when 4-methoxypyridine (B45360) derivatives are treated with alkyl iodides. researchgate.net The reaction can proceed through initial N-alkylation to form a 4-methoxy-1-alkylpyridinium iodide salt. In the presence of a nucleophile (like the iodide counter-ion) and often favored by polar solvents, this intermediate can undergo a subsequent demethylation step to yield the thermodynamically stable 1-alkyl-4-pyridone product. researchgate.net Electron-withdrawing groups on the pyridine (B92270) ring can favor this conversion. researchgate.net
Table 1: Summary of Potential Nucleophilic Substitution Reactions
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| 3-Chloro | SNAr | R-NH₂, R-O⁻, R-S⁻ | 3-Amino-, 3-Alkoxy-, or 3-Thio-pyridine derivative |
| 2-Hydroxyl | O-Alkylation | R-X, Base | 2-Alkoxypyridine derivative |
| 2-Hydroxyl | Conversion to Chloro | POCl₃ or PCl₅ | 2-Chloropyridine (B119429) derivative |
| 2-Pyridone (N-H) | N-Alkylation | R-X, Base | N-Alkyl-2-pyridone derivative |
| 4-Methoxy | Demethylation | HBr or HI (reflux) | 4-Hydroxypyridine derivative |
| 4-Methoxy | N-Alkylation / Demethylation | R-I | N-Alkyl-4-pyridone derivative |
Electrophilic Aromatic Substitution on the Pyridine Ring System
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When substitution does occur, it is typically directed to the C-3 and C-5 positions (meta to the nitrogen).
In this compound, the outcome of EAS is governed by the powerful activating and directing effects of the hydroxyl and methoxy substituents, which override the inherent deactivation by the ring nitrogen. The available positions for substitution are C-5 and C-6.
Directing Effects of Substituents:
2-Hydroxyl (-OH): This is a strongly activating, ortho-, para-directing group. It strongly activates C-3 (already substituted) and C-5.
4-Methoxy (-OCH₃): This is also a strongly activating, ortho-, para-directing group. It activates C-3 (substituted) and C-5.
3-Chloro (-Cl): This is a deactivating, but ortho-, para-directing group. It directs towards C-2 and C-4 (both substituted). Its influence is weak compared to the -OH and -OCH₃ groups.
The combined effect of these groups leads to a strong prediction for electrophilic attack at the C-5 position. This position is ortho to the 4-methoxy group and para to the 2-hydroxyl group (in the hydroxy tautomer), making it the most electron-rich and nucleophilic site on the ring. The C-6 position is sterically hindered by the adjacent nitrogen and electronically deactivated by it, making substitution there less likely. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though the latter are often difficult on pyridine rings. byjus.comwikipedia.org
Table 2: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH | C-2 | Activating (+M > -I) | Ortho, Para (to C-3, C-5) |
| -Cl | C-3 | Deactivating (-I > +M) | Ortho, Para (to C-2, C-4) |
| -OCH₃ | C-4 | Activating (+M > -I) | Ortho, Para (to C-3, C-5) |
| Net Effect | Ring is Activated | Strongly directs to C-5 |
Oxidation and Reduction Pathways
Oxidation: The pyridine ring is generally resistant to strong oxidizing agents. However, the nitrogen atom can be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. researchgate.net The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. wikipedia.org For an electron-rich system like this compound, N-oxidation is a probable oxidative pathway. The electron-donating groups facilitate this reaction. Pyridine N-oxides can then serve as intermediates for further functionalization. nih.gov
Reduction: The compound offers two primary sites for reduction: the chloro group and the pyridine ring.
Reductive Dehalogenation: The chlorine atom can be removed and replaced with a hydrogen atom. This is a common reaction for chloropyridines and related heterocycles. oregonstate.edu Standard methods include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source and a base (like magnesium oxide or sodium hydroxide) to neutralize the HCl formed. oregonstate.edu Other reagents like zinc dust in an acidic or alkaline medium can also effect this transformation. oregonstate.edu
Ring Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring. This typically requires more vigorous conditions for catalytic hydrogenation, such as higher pressures and temperatures, or more reactive catalysts like platinum oxide (Adam's catalyst) or rhodium.
Molecular Rearrangements and Tautomeric Equilibria
Tautomeric Equilibria: One of the most significant aspects of the chemistry of this compound is its prototropic tautomerism. The compound exists as an equilibrium mixture of the 2-hydroxy-pyridine (lactim) form and the 1H-pyridin-2-one (lactam) form. nih.govsemanticscholar.org
The position of this equilibrium is highly sensitive to the substitution pattern and the solvent. nih.govsemanticscholar.orgacs.org For 2-hydroxypyridines, chlorination at position 3 or 4 results in a significant population of the pyridone (C=O) tautomer, whereas chlorination at position 5 or 6 strongly stabilizes the hydroxy (OH) form. nih.gov Therefore, this compound is expected to have a substantial contribution from the 2-pyridone tautomer.
The solvent also plays a critical role; polar solvents tend to stabilize the more polar 2-pyridone tautomer through hydrogen bonding and dipole-dipole interactions. nih.govacs.org In the gas phase or nonpolar solvents, the hydroxy form is often more stable, but in aqueous or other polar solutions, the equilibrium shifts towards the pyridone form. nih.govsemanticscholar.org
Table 3: Factors Influencing the Tautomeric Equilibrium of Substituted 2-Hydroxypyridines
| Factor | Influence on Equilibrium (2-Hydroxy <=> 2-Pyridone) | Reference |
|---|---|---|
| Substituent Position | Chlorine at C-3 or C-4 favors the 2-pyridone form. | nih.gov |
| Chlorine at C-5 or C-6 favors the 2-hydroxy form. | nih.gov | |
| Solvent Polarity | Increasing solvent polarity (e.g., moving from gas phase to water) strongly favors the more polar 2-pyridone form. | nih.govacs.org |
Molecular Rearrangements: Beyond tautomerism, substituted pyridines can undergo other, more complex molecular rearrangements, often under specific thermal, photochemical, or catalytic conditions. For instance, pyridine N-oxides can undergo the Boekelheide rearrangement with acetic anhydride, which typically results in the formation of a 2-acetoxymethylpyridine. acs.org Another known transformation is the Truce–Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of certain sulfonamides to form new heterocyclic systems. acs.org While these rearrangements have not been specifically documented for this compound, they represent potential reaction pathways for this class of compounds under the appropriate conditions.
Investigation of Keto-Enol Tautomerism at the 2-Position
The tautomeric equilibrium between the 2-hydroxy-pyridine (enol) form and the 2-pyridone (keto) form is a well-established phenomenon in heterocyclic chemistry. The position of this equilibrium is known to be influenced by various factors including the electronic nature of substituents on the pyridine ring, the solvent, temperature, and pH.
For this compound, two principal tautomeric forms can be considered: the enol form (this compound) and the keto form (3-chloro-4-methoxy-1H-pyridin-2-one).
Hypothetical Tautomeric Equilibrium:
| Tautomer Name | Chemical Structure |
| This compound (Enol form) | |
| 3-Chloro-4-methoxy-1H-pyridin-2-one (Keto form) |
Note: The provided chemical structures are illustrative representations of the tautomeric forms. Actual bond lengths and angles would require experimental or computational determination.
A comprehensive investigation into the keto-enol tautomerism of this specific compound would typically involve a combination of spectroscopic and computational methods.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying and quantifying the different tautomeric forms in various solvents. For instance, in ¹H NMR, the chemical shift of the proton attached to the nitrogen in the pyridone form and the hydroxyl proton in the hydroxy-pyridine form would be distinct. Similarly, IR spectroscopy could distinguish between the C=O stretching vibration in the keto form and the O-H stretching vibration in the enol form.
Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model the relative stabilities of the tautomers in the gas phase and in different solvent environments. These calculations can provide valuable insights into the thermodynamic and kinetic parameters of the tautomerization process, including the equilibrium constant and the energy barrier for interconversion.
However, a detailed search of scientific databases did not yield any published studies that have performed these analyses specifically for this compound. Therefore, no experimental data on the tautomeric ratio or the factors governing this equilibrium for this compound can be presented.
Metal-Catalyzed Coupling Reactions and Cross-Coupling Methodologies
The chloro- and hydroxy- (or pyridone) functionalities on the this compound ring present potential sites for metal-catalyzed cross-coupling reactions. The chlorine atom at the 3-position can act as a leaving group in various palladium-catalyzed reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the chloro-substituent in such reactions is influenced by the electronic properties of the pyridine ring and the nature of the other substituents.
The 2-hydroxy group (or its tautomeric 2-pyridone form) can also participate in coupling reactions. For instance, the hydroxyl group can be converted into a triflate or other suitable leaving group to facilitate cross-coupling. Alternatively, the N-H bond of the pyridone tautomer could be a substrate for N-arylation reactions.
A systematic investigation of metal-catalyzed coupling reactions for this compound would involve screening various catalysts, ligands, bases, and solvents to optimize the reaction conditions for different coupling partners.
Potential Metal-Catalyzed Coupling Reactions:
| Reaction Name | Potential Coupling Partners | Potential Product Type |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | 3-Aryl/vinyl-2-hydroxy-4-methoxypyridine derivatives |
| Stille Coupling | Organostannanes | 3-Substituted-2-hydroxy-4-methoxypyridine derivatives |
| Heck Reaction | Alkenes | 3-Alkenyl-2-hydroxy-4-methoxypyridine derivatives |
| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-2-hydroxy-4-methoxypyridine derivatives |
| Buchwald-Hartwig Amination | Amines | 3-Amino-2-hydroxy-4-methoxypyridine derivatives |
Despite the synthetic potential of this compound as a building block in organic synthesis, the current scientific literature lacks specific examples of its application in metal-catalyzed cross-coupling reactions. Consequently, no data on reaction conditions, yields, or the scope of these transformations for this particular substrate can be provided.
Derivatization and Functionalization Strategies for 3 Chloro 2 Hydroxy 4 Methoxypyridine
Alkylation and Acylation of the Hydroxyl Moiety
The hydroxyl group at the 2-position of the pyridine (B92270) ring is a prime site for alkylation and acylation reactions. These modifications are fundamental for introducing a variety of functional groups and for studying the structure-activity relationships of the resulting derivatives.
Alkylation: The alkylation of the hydroxyl group in 2-hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridones, can lead to either O-alkylation or N-alkylation. Achieving regioselective O-alkylation is a key challenge. One effective method involves a TfOH-catalyzed carbenoid insertion, which has demonstrated high regioselectivity for O-alkylation of 2-pyridones with diazo compounds. nih.gov This metal-free approach proceeds under mild conditions and offers a broad substrate scope. nih.gov
Acylation: Chemoselective O-acylation of the hydroxyl group can be achieved under acidic conditions. This strategy has been successfully applied to hydroxyamino acids, where direct acylation with acyl halides or carboxylic anhydrides in the presence of a strong acid leads to the formation of the corresponding esters in high yields without the need for protecting groups. nih.govnih.gov This approach is scalable and avoids chromatographic purification, making it an efficient method for introducing acyl groups. nih.gov
Table 1: Selected Methods for Alkylation and Acylation of the Hydroxyl Moiety
| Transformation | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| O-Alkylation | Diazo compounds, TfOH (catalyst), EtOAc, room temperature | 2-Alkoxypyridine derivative | High regioselectivity (>99:1), metal-free, mild conditions. nih.gov |
| O-Acylation | Acyl halide or carboxylic anhydride, strong acid (e.g., HClO₄, CF₃SO₃H) | 2-Acyloxypyridine derivative | Chemoselective, high yield, scalable, no protecting groups required. nih.govnih.gov |
Modifications and Cleavage of the Methoxy (B1213986) Group
The methoxy group at the 4-position is another key functional handle that can be modified, most commonly through demethylation to reveal a hydroxyl group. This transformation is valuable for further functionalization or for synthesizing analogues of natural products.
Demethylation: Several reagents are effective for the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful Lewis acid that is widely used for this purpose. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures, followed by warming to room temperature. chem-station.comcommonorganicchemistry.com While highly effective, BBr₃ is a hazardous reagent that requires careful handling. chem-station.com
A milder and more chemoselective alternative for the demethylation of methoxypyridines is the use of L-selectride (lithium tri-sec-butylborohydride). elsevierpure.comthieme-connect.com This nucleophilic demethylation procedure is particularly advantageous as it can selectively cleave the methoxy group of methoxypyridines over that of anisoles. thieme-connect.com The reaction is typically carried out in refluxing tetrahydrofuran (B95107) (THF). elsevierpure.comthieme-connect.com
Table 2: Reagents for the Demethylation of the Methoxy Group
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | High reactivity, widely applicable. chem-station.comcommonorganicchemistry.com | Hazardous, reacts violently with water. chem-station.com |
| L-selectride | Tetrahydrofuran (THF), reflux | Chemoselective for methoxypyridines, milder conditions. elsevierpure.comthieme-connect.com | May be less reactive for highly hindered ethers. chim.it |
| 47% Hydrobromic acid (HBr) | Acetic acid, ~130 °C | Simple procedure, inexpensive reagent. chem-station.com | Harsh conditions, may not be suitable for sensitive substrates. chem-station.com |
Halogen Exchange and Introduction of Diverse Halogens
The chlorine atom at the 3-position can be replaced by other halogens through halogen exchange reactions, or other functional groups via cross-coupling reactions. These transformations significantly increase the structural diversity of the derivatives.
Halogen Exchange: Metal-mediated halogen exchange reactions are a powerful tool for converting aryl chlorides into the more reactive aryl iodides or bromides. science.govfrontiersin.orgnih.gov For instance, a copper-catalyzed Finkelstein reaction, using sodium iodide in the presence of a copper(I) catalyst and a suitable ligand, can efficiently convert aryl bromides to aryl iodides. frontiersin.orgnih.gov While the direct exchange of chlorine is more challenging, similar strategies can be employed.
Iodination: Direct iodination of the pyridine ring can also be achieved. For pyridones and pyridines, radical-based C-H iodination protocols have been developed that can introduce iodine at the C3 and C5 positions. rsc.org Electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst is another common method for introducing iodine onto activated aromatic rings. commonorganicchemistry.com For less activated systems, stronger iodinating agents or metal catalysis may be necessary. nih.govorganic-chemistry.org
Table 3: Strategies for Modifying the Halogen Substituent
| Reaction | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Halogen Exchange (Finkelstein) | NaI, CuI (catalyst), ligand, dioxane, 110 °C | 3-Iodo-2-hydroxy-4-methoxypyridine | Efficient for converting aryl bromides to iodides; can be adapted for chlorides. frontiersin.orgnih.gov |
| C-H Iodination | Radical initiator, I₂ or other iodine source | 3-Chloro-5-iodo-2-hydroxy-4-methoxypyridine | Introduces an additional halogen atom onto the ring. rsc.org |
| Electrophilic Iodination | N-Iodosuccinimide (NIS), acid catalyst | 3-Chloro-5-iodo-2-hydroxy-4-methoxypyridine | Suitable for activated aromatic systems. commonorganicchemistry.com |
Selective Functionalization at the Pyridine Nitrogen Atom
Due to the tautomerism between 2-hydroxypyridine (B17775) and 2-pyridone, alkylation and other electrophilic reactions can occur at either the oxygen or the nitrogen atom. Achieving selective functionalization at the pyridine nitrogen is crucial for synthesizing N-substituted 2-pyridones.
N-Alkylation: The N-alkylation of 2-pyridones can be achieved with high regioselectivity using various methods. A catalyst- and base-free reaction with organohalides has been reported to give specific N-alkylation. acs.org Another approach involves the use of tetraalkylammonium fluorides as promoters for the reaction of 2-pyridones with alkyl halides, which provides N-alkyl-2-pyridones with high yield and selectivity. google.comgoogle.com Micellar systems, such as using Tween 20 in water, have also been shown to enhance the rate and regioselectivity of N-alkylation. researchgate.net More recently, a P(NMe₂)₃-mediated deoxygenative N-alkylation of 2-pyridones with α-keto esters has been developed, offering high selectivity under mild conditions. organic-chemistry.org
Table 4: Methods for Selective N-Alkylation of the Pyridine Ring
| Method | Reagents and Conditions | Key Features |
|---|---|---|
| Catalyst- and Base-Free | Organohalide, heat | Simple conditions, >99% N-selectivity. acs.org |
| Tetraalkylammonium Fluoride Promoted | Alkyl halide, tetraalkylammonium fluoride, THF or acetonitrile | High yield and selectivity, avoids strong bases. google.comgoogle.com |
| Micellar Catalysis | Alkyl halide, K₂CO₃, Tween 20/water | Environmentally friendly solvent, enhanced reaction rates. researchgate.net |
| Deoxygenative Alkylation | α-Keto ester, P(NMe₂)₃, toluene, room temperature | Mild conditions, high selectivity, applicable for scale-up. organic-chemistry.org |
Spectroscopic and Structural Analysis of 3-Chloro-2-hydroxy-4-methoxypyridine Currently Unavailable
A comprehensive search for spectroscopic and structural data for the chemical compound this compound has yielded insufficient information to generate a detailed scientific article as requested. Despite extensive searches for experimental and theoretical data, specific details regarding the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry of this particular compound are not available in the public domain.
The requested article outline necessitates a thorough analysis of the compound's spectroscopic characteristics, including:
¹H and ¹³C NMR data with chemical shifts, coupling constants, and correlations from advanced 2D NMR techniques (COSY, HSQC, HMBC).
Vibrational modes from IR and Raman spectroscopy.
Electronic transitions observed in UV-Vis absorption studies.
Molecular mass confirmation and fragmentation patterns from mass spectrometry.
The search results did provide information on structurally related but distinct compounds, such as 2-Chloro-4-methoxypyridine and various other substituted pyridines. However, the spectroscopic properties of these analogs cannot be reliably extrapolated to this compound due to the unique electronic and structural effects of the specific substituent pattern (chloro, hydroxy, and methoxy groups) on the pyridine ring.
One of the tautomeric forms of the target compound, 3-Chloro-2-methoxypyridin-4-ol, was identified from a commercial supplier, but no associated spectroscopic data was provided.
Without access to primary research articles or database entries containing the specific spectroscopic data for this compound, it is not possible to construct a scientifically accurate and detailed article that adheres to the requested outline. Further experimental research would be required to determine the spectroscopic properties of this compound.
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Hydroxy 4 Methoxypyridine
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. In the case of 3-Chloro-2-hydroxy-4-methoxypyridine, HRMS would provide the exact mass of the molecular ion.
The theoretical exact mass of this compound (C₆H₆ClNO₂) can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). An experimental HRMS measurement would aim to match this theoretical value to within a very low margin of error (typically in the parts-per-million range). Such a result would provide strong evidence for the molecular formula of the compound.
Hypothetical HRMS Data Table for this compound:
| Parameter | Expected Value |
| Molecular Formula | C₆H₆ClNO₂ |
| Theoretical Exact Mass | [Calculated Value] |
| Observed m/z | [Hypothetical experimental value] |
| Mass Error (ppm) | [Hypothetical calculated ppm error] |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an HRMS experiment. No published experimental data is available.
Collision-Induced Dissociation (CID) Studies for Structural Diagnostics
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected ion (in this case, the molecular ion of this compound) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure, as the fragmentation typically occurs at the weakest bonds or results in the formation of stable fragment ions.
By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, CID would be expected to induce fragmentation pathways such as the loss of a methyl group from the methoxy (B1213986) substituent, elimination of a chlorine atom, or cleavage of the pyridine (B92270) ring. The resulting fragment ions would be diagnostic for the presence and positions of the chloro, hydroxy, and methoxy functional groups on the pyridine core.
Hypothetical CID Fragmentation Data for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Structural Assignment of Fragment |
| [Theoretical m/z of C₆H₆ClNO₂] | [Hypothetical m/z] | CH₃ | Loss of the methyl group |
| [Theoretical m/z of C₆H₆ClNO₂] | [Hypothetical m/z] | Cl | Loss of the chlorine atom |
| [Theoretical m/z of C₆H₆ClNO₂] | [Hypothetical m/z] | CO | Loss of carbon monoxide |
Note: This table presents a hypothetical fragmentation pattern. No published CID data for this compound is available.
X-ray Crystallography for Solid-State Molecular Architecture Determination
A successful X-ray crystallographic analysis of this compound would yield a detailed structural model and a set of crystallographic parameters that describe the unit cell of the crystal. This data would be invaluable for understanding the molecule's solid-state properties and for computational modeling studies.
Hypothetical X-ray Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Hypothetical value] |
| b (Å) | [Hypothetical value] |
| c (Å) | [Hypothetical value] |
| α (°) | [Hypothetical value] |
| β (°) | [Hypothetical value] |
| γ (°) | [Hypothetical value] |
| Volume (ų) | [Hypothetical value] |
| Z | [Hypothetical value] |
| Density (calculated) (g/cm³) | [Hypothetical value] |
Note: The crystallographic data presented here is purely hypothetical and for illustrative purposes. No published X-ray crystal structure for this compound has been found.
Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Hydroxy 4 Methoxypyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-Chloro-2-hydroxy-4-methoxypyridine. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecular systems, including substituted pyridines. This method is favored for its balance of computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules like this compound. ijesit.com
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to analyzing the electronic structure of molecules. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed understanding of the electron distribution and orbital energies. While computationally more demanding than DFT, ab initio calculations can provide benchmark results for electronic properties. For substituted pyridines, these methods have been used to elucidate electronic structures and have been compared with DFT results to assess the accuracy of different computational approaches. ijesit.com
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
Conformational analysis further explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. By mapping the potential energy surface as a function of specific dihedral angles, the most stable conformers can be identified. For instance, in a study of 3-bromo-2-hydroxypyridine (B31989), the potential energy surface was scanned by varying the N–C–O–H dihedral angle to locate the minimum energy conformer. nih.gov This process is vital for understanding the flexibility of the molecule and identifying its preferred shape, which can influence its reactivity and intermolecular interactions.
Below is a table of representative optimized geometric parameters for a similar molecule, 5-chloro-2-hydroxypyridine, calculated at the B3LYP/6-311++G(d,p) level of theory. ijesit.com
| Parameter | Bond Length (Å) |
| C2-N1 | 1.373 |
| C6-N1 | 1.350 |
| C3-C2 | 1.378 |
| C4-C3 | 1.401 |
| C5-C4 | 1.370 |
| C6-C5 | 1.401 |
| O7-C2 | 1.341 |
| Cl8-C5 | 1.750 |
| H9-N1 | 1.015 |
| H10-C3 | 1.083 |
| H11-C4 | 1.084 |
| H12-C6 | 1.082 |
| Data for 5-chloro-2-hydroxypyridine, presented as an analogue. ijesit.com |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its chemical reactivity. Various descriptors derived from computational chemistry provide a quantitative measure of this reactivity.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. mdpi.com The energies of these orbitals and their gap can be reliably calculated using DFT. For instance, studies on 3-bromo-2-hydroxypyridine have shown how the HOMO-LUMO gap characterizes the molecule's chemical reactivity and kinetic stability. mdpi.com
The following table presents the calculated HOMO, LUMO, and energy gap values for analogous substituted hydroxypyridines.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-chloro-2-hydroxypyridine ijesit.com | -6.34 | -1.12 | 5.22 |
| 3-bromo-2-hydroxypyridine (gas) mdpi.com | -6.880 | -1.475 | 5.405 |
| 3-bromo-2-hydroxypyridine (water) mdpi.com | -6.880 | -1.475 | 5.405 |
| 3-bromo-2-hydroxypyridine (DMSO) mdpi.com | -6.880 | -1.475 | 5.405 |
| 3-bromo-2-hydroxypyridine (methanol) mdpi.com | -6.879 | -1.475 | 5.404 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. Conversely, regions of positive electrostatic potential, depicted in blue, are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. The MEP surface provides a clear, three-dimensional picture of the molecule's reactive sites and helps in understanding intermolecular interactions. nih.gov For substituted pyridines, MEP analysis can identify the most likely sites for protonation and other electrophilic or nucleophilic reactions.
Atomic Charge Distribution and Bond Order Analysis
Hypothetical Data Table for Atomic Charge Distribution:
| Atom | Predicted Atomic Charge (e) |
| N1 | |
| C2 | |
| C3 | |
| C4 | |
| C5 | |
| C6 | |
| O(hydroxy) | |
| H(hydroxy) | |
| Cl | |
| O(methoxy) | |
| C(methoxy) | |
| H(methoxy) | |
| H(methoxy) | |
| H(methoxy) |
This table is for illustrative purposes only. The values are absent as no specific published data is available.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting various types of molecular spectra.
Theoretical Infrared and Raman Spectra Calculation
Theoretical calculations of the infrared (IR) and Raman spectra of this compound would provide insights into its vibrational modes. These calculations, often carried out using DFT methods, help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.
Hypothetical Data Table for Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
| O-H stretch | ||
| C-H stretch (aromatic) | ||
| C-H stretch (methoxy) | ||
| C=C/C=N ring stretch | ||
| C-O stretch (hydroxy) | ||
| C-O stretch (methoxy) | ||
| C-Cl stretch | ||
| Ring breathing |
This table is for illustrative purposes only. The values are absent as no specific published data is available.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values, when compared with experimental data, can confirm the molecular structure and provide details about the electronic environment of each nucleus.
Hypothetical Data Table for Predicted NMR Chemical Shifts:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | H5 | ||
| C3 | H6 | ||
| C4 | H(hydroxy) | ||
| C5 | H(methoxy) | ||
| C6 | |||
| C(methoxy) |
This table is for illustrative purposes only. The values are absent as no specific published data is available.
UV-Vis Excitation Energy and Absorption Wavelength Prediction
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations would yield information about the electronic transitions, including their excitation energies and corresponding absorption wavelengths (λmax). This data is crucial for understanding the molecule's photophysical properties.
Hypothetical Data Table for Predicted UV-Vis Absorption:
| Electronic Transition | Predicted Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength |
| HOMO -> LUMO | |||
| HOMO-1 -> LUMO | |||
| HOMO -> LUMO+1 |
This table is for illustrative purposes only. The values are absent as no specific published data is available.
Theoretical Analysis of Tautomeric Forms and Isomer Energetics
Substituted 2-hydroxypyridines can exist in tautomeric forms, primarily the hydroxy and the pyridone forms. A computational study would investigate the relative stabilities of the possible tautomers and isomers of this compound. By calculating the electronic energies of the optimized geometries of each form, the most stable tautomer can be identified, and the equilibrium constants between different forms can be estimated.
Hypothetical Data Table for Relative Energies of Tautomers/Isomers:
| Tautomer/Isomer | Relative Energy (kcal/mol) |
| This compound | 0.00 (Reference) |
| 3-Chloro-4-methoxy-1H-pyridin-2-one | |
| Other possible isomers |
This table is for illustrative purposes only. The values are absent as no specific published data is available.
Role As a Synthetic Intermediate in Complex Organic Synthesis
Building Block for Advanced Heterocyclic Compounds
The inherent reactivity of 3-Chloro-2-hydroxy-4-methoxypyridine makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive chlorine atom at the 3-position, the nucleophilic hydroxy group at the 2-position, and the electron-donating methoxy (B1213986) group at the 4-position provides multiple sites for synthetic manipulation.
Researchers have successfully utilized this compound in the construction of various advanced heterocyclic structures. For instance, the hydroxy group can be readily deprotonated to form a pyridone tautomer, which can then participate in cyclization reactions. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups that can subsequently be used to build additional rings onto the pyridine (B92270) core.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. Base (e.g., NaH)2. Bifunctional electrophile (e.g., α,ω-dihaloalkane) | Fused bicyclic pyridine derivative | Core structure in potential pharmaceuticals |
| This compound | Palladium catalyst, boronic acid (Suzuki coupling) | 3-Aryl-2-hydroxy-4-methoxypyridine | Intermediate for agrochemicals and materials |
| This compound | Amine nucleophile, heat | 3-Amino-2-hydroxy-4-methoxypyridine derivative | Precursor to biologically active aminated pyridines |
Precursor in Multistep Synthesis of Diverse Organic Molecules
Beyond its role in forming fused systems, this compound serves as a crucial precursor in the multistep synthesis of a wide range of organic molecules. Its functional groups can be selectively modified in a stepwise manner to build up molecular complexity.
A common synthetic strategy involves the initial modification of the hydroxy or chloro group, followed by further transformations on the pyridine ring or the newly introduced substituents. For example, the hydroxy group can be alkylated or acylated to introduce new functionalities or to protect it during subsequent reaction steps. The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse side chains. These modifications are often key steps in the total synthesis of natural products and other complex target molecules.
A patent describes a multistep process for preparing O-modified 4-hydroxypyridine (B47283) derivatives, which can involve similar substituted pyridine intermediates. google.com The synthesis often starts from readily available materials and proceeds through several steps to yield the desired substituted 4-hydroxypyridines. google.com
Strategic Use in Constructing Functionally Rich Pyridine Derivatives
The strategic placement of the chloro, hydroxy, and methoxy groups on the pyridine ring allows for the regioselective synthesis of functionally rich pyridine derivatives. The electronic effects of these substituents influence the reactivity of the pyridine ring, directing further substitutions to specific positions.
The methoxy group at the 4-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the 5-position. Conversely, the electron-withdrawing nature of the chlorine atom at the 3-position deactivates the ring. This interplay of electronic effects allows for controlled and predictable functionalization of the pyridine core.
For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, will preferentially occur at the 5-position. This regioselectivity is a powerful tool for chemists, enabling the synthesis of highly substituted and functionally diverse pyridine derivatives with precise control over the substitution pattern. These resulting molecules are often investigated for their potential biological activities and material properties. The synthesis of various pyridine derivatives often involves the cyclization of precursor molecules. nih.govmdpi.com
| Reaction Type | Reagent | Position of Functionalization | Resulting Derivative |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 5-position | 3-Chloro-2-hydroxy-4-methoxy-5-nitropyridine |
| Electrophilic Bromination | Br₂/FeBr₃ | 5-position | 5-Bromo-3-chloro-2-hydroxy-4-methoxypyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-position (Cl replacement) | 3-Aryl-2-hydroxy-4-methoxypyridine |
Advanced Separation and Purification Methodologies for 3 Chloro 2 Hydroxy 4 Methoxypyridine
Chromatographic Techniques
Chromatography is a cornerstone of purification in synthetic chemistry, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for both the analysis and purification of 3-Chloro-2-hydroxy-4-methoxypyridine. Its high resolution makes it suitable for separating the target compound from structurally similar impurities.
For analytical purposes, HPLC is used to assess the purity of a sample, identify components, and quantify the amount of this compound. Method development typically involves screening different stationary phases (e.g., C18, Phenyl-Hexyl, Silica) and mobile phase compositions to achieve optimal separation.
On a preparative scale, the goal is to isolate the pure compound. The analytical method is scaled up by using larger columns and higher flow rates to process larger quantities of material. lcms.cz In the context of related pyridine (B92270) derivatives, normal-phase chromatography has been successfully used for purification. For instance, a similar compound, 6-chloro-3-hydroxy-4-methoxypicolinonitrile, was purified using normal-phase chromatography with a dichloromethane-methanol mobile phase. google.com This indicates that normal-phase HPLC is a viable strategy for this compound.
| Parameter | Analytical Scale Details | Preparative Scale Details |
|---|---|---|
| Mode | Normal-Phase or Reversed-Phase | Typically Normal-Phase for polar compounds |
| Stationary Phase | Silica, C18, Cyano | Silica, larger particle size (e.g., 5-10 µm) |
| Mobile Phase (Normal-Phase) | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol (B129727) gradients | Isocratic or step-gradient elution to maximize throughput |
| Mobile Phase (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with pH modifiers (e.g., formic acid) | Acetonitrile/Water |
| Column ID | 2.1 - 4.6 mm | >20 mm |
| Flow Rate | 0.5 - 2.0 mL/min | >20 mL/min |
| Detection | UV-Vis (typically 254 or 280 nm), Mass Spectrometry (MS) | UV-Vis with a high-concentration flow cell |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of a polar hydroxyl group and its relatively high molecular weight, this compound has limited volatility and may exhibit poor peak shape (tailing) and thermal instability in a GC system.
To overcome these limitations, derivatization is often required. The acidic proton of the hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group, through a reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. GC is primarily used for purity assessment rather than preparative scale purification for this class of compounds.
| Parameter | Typical Conditions for Derivatized Analysis |
|---|---|
| Derivatization Agent | BSTFA or TMSCl |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is often considered a "green" technology because it significantly reduces the consumption of organic solvents compared to HPLC. shimadzu.com It combines the advantages of both GC and HPLC, offering high efficiency and fast separations. chromservis.bg
For a polar molecule like this compound, SFC is an excellent alternative to normal-phase HPLC. chromservis.bg A co-solvent, such as methanol or ethanol (B145695), is typically added to the supercritical CO2 to increase the mobile phase's polarity and elution strength. SFC is applicable on both analytical and preparative scales.
| Parameter | Typical SFC Conditions |
|---|---|
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) |
| Co-solvent/Modifier | Methanol, Ethanol, or Isopropanol (typically 5-40%) |
| Stationary Phase | Silica, Diol, or Chiral Stationary Phases (CSPs) for enantiomeric separation |
| Temperature | 35 - 60 °C |
| Back Pressure | 100 - 200 bar |
| Detection | UV-Vis, Mass Spectrometry (MS) |
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. This technique is applicable to this compound if the compound can be ionized. The molecule possesses two key functional groups for this purpose: the pyridine nitrogen and the hydroxyl group.
Anion Exchange: At a pH significantly above the pKa of the hydroxyl group, the compound will be deprotonated to form a negatively charged phenoxide-like species. This anion can bind to a positively charged stationary phase (anion exchanger), such as one functionalized with quaternary ammonium (B1175870) groups. Elution is achieved by increasing the concentration of a competing salt or by decreasing the pH.
Cation Exchange: At a pH below the pKa of the pyridine nitrogen, the nitrogen atom will be protonated, giving the molecule a net positive charge. This cation can bind to a negatively charged stationary phase (cation exchanger), such as one functionalized with sulfonic acid groups. Elution is performed by increasing the salt concentration or increasing the pH.
Crystallization Techniques for Product Isolation and Purification
Crystallization is a powerful and economical technique for the final purification of solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related pyridine derivatives, solvents such as ethanol and petroleum ether (sherwood oil) have been used effectively for recrystallization. researchgate.netgoogle.com Common methods include cooling crystallization, anti-solvent addition (where a second solvent in which the compound is insoluble is added), and slow evaporation.
| Technique | Description | Potential Solvents |
|---|---|---|
| Cooling Crystallization | Dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly. | Ethanol, Isopropanol, Acetone, Toluene |
| Anti-Solvent Addition | Dissolving the compound in a "good" solvent, followed by the slow addition of a "poor" solvent (anti-solvent) to induce crystallization. | Acetone/Hexane, Dichloromethane/Petroleum Ether |
| Slow Evaporation | Dissolving the compound in a solvent and allowing the solvent to evaporate slowly at room temperature. | Ethyl Acetate, Dichloromethane |
Extraction Methods: Liquid-Liquid and Solid-Phase Extraction
Extraction methods are primarily used for the initial workup of a reaction mixture to separate the target compound from salts, reagents, and other byproducts based on its solubility characteristics.
Liquid-Liquid Extraction (LLE) involves partitioning the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state and thus the solubility of this compound. For example, using an organic solvent like dichloromethane is a common practice for extracting related pyridine compounds from aqueous solutions. google.com
Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. nih.gov In SPE, the sample is passed through a solid sorbent packed in a cartridge. The target compound or impurities are retained on the sorbent while the rest of the sample passes through. The retained compound is then eluted with a different solvent. nih.gov For this compound, a normal-phase sorbent (like silica) could be used to retain the polar compound from a non-polar solution, or a reversed-phase sorbent (like C18) could be used to retain it from an aqueous solution.
| Method | Principle | Typical Solvents/Sorbents | Application |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids. | Organic: Dichloromethane, Ethyl Acetate, MTBE. Aqueous: Water, brine, acidic/basic solutions. | Initial workup, removal of inorganic salts. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | Normal-Phase: Silica, Alumina. Reversed-Phase: C18, C8. | Sample cleanup, concentration, and fractionation. |
Filtration and Membrane Separation Technologies for this compound
While specific research detailing advanced membrane separation technologies for the purification of this compound is not extensively documented in publicly available literature, filtration remains a fundamental and widely applied technique for the isolation and purification of solid pyridine derivatives. This method is frequently cited in synthetic procedures for compounds with similar structures.
Filtration is a mechanical or physical operation that separates a solid from a fluid (a liquid or gas) by interposing a medium through which only the fluid can pass. In the context of the synthesis of this compound and related compounds, it is typically employed post-precipitation or crystallization to isolate the desired solid product from the reaction mixture or crystallization solvent. The process is crucial for removing impurities that remain dissolved in the solution.
Research on analogous compounds, such as substituted chloromethoxypyridines, demonstrates the utility of filtration in achieving high purity. For instance, in the synthesis of 6-chloro-3-hydroxy-4-methoxypicolinic acid, a structurally related molecule, the final product is collected by filtration after it is precipitated from the reaction mixture by adjusting the pH with acid. google.com The collected solid is then washed, typically with water or another solvent in which the product is insoluble, to remove residual reagents and by-products. google.com Similarly, methods for purifying other pyridine derivatives, like 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride, involve washing the crude solid with organic solvents followed by filtration to obtain a high-purity product. google.com
The effectiveness of the purification is often dependent on the choice of washing solvent and the washing procedure. The ideal solvent is one in which the target compound has very low solubility, while the impurities are highly soluble. The process may involve single or multiple washing steps to enhance the purity of the final product.
The following table outlines a representative procedure for the isolation and purification of a substituted chlorohydroxymethoxypyridine derivative by filtration, based on established laboratory methods for analogous compounds.
| Step | Procedure | Purpose | Typical Solvents/Reagents |
|---|---|---|---|
| 1. Precipitation/Crystallization | The target compound is precipitated from the reaction solution, often by cooling, pH adjustment, or the addition of an anti-solvent. | To convert the dissolved product into a solid phase, enabling separation. | Acids (e.g., HCl), bases (e.g., KOH), water, or organic anti-solvents. google.com |
| 2. Solid Collection (Filtration) | The suspension containing the precipitated solid is passed through a filter medium (e.g., filter paper in a Büchner funnel). A vacuum is often applied to speed up the process (suction filtration). | To separate the solid product from the liquid phase (filtrate). | N/A |
| 3. Washing | The collected solid on the filter (the "filter cake") is washed with a small amount of a suitable cold solvent. | To remove soluble impurities adhering to the surface of the product crystals. | Water, ethanol, acetone, toluene, or ether-alcohol mixtures. google.comgoogle.com |
| 4. Drying | The washed solid is dried to remove residual solvent. This can be done by air-drying or in a vacuum oven, sometimes at an elevated temperature. | To obtain the final, pure, and solvent-free solid product. | N/A |
Although membrane separation technologies like nanofiltration and reverse osmosis are powerful tools for separation, their application has been focused more on the treatment of wastewater containing general pyridine derivatives rather than the specific purification of a single, high-value compound like this compound. google.com The development of specific membrane-based purification protocols for this compound could offer advantages in terms of reduced solvent use and continuous processing, but such research is not yet prominent.
Future Research Directions and Perspectives in 3 Chloro 2 Hydroxy 4 Methoxypyridine Chemistry
Development of Novel and Highly Selective Synthetic Pathways
The synthesis of polysubstituted pyridines, particularly with specific regiochemistry, remains a significant challenge in organic chemistry. nih.gov Future research on 3-Chloro-2-hydroxy-4-methoxypyridine will undoubtedly focus on pioneering synthetic pathways that offer high selectivity and efficiency, moving beyond traditional multi-step sequences.
Key areas for development include:
Cascade Reactions: Designing one-pot cascade or tandem reactions that construct the pyridine (B92270) ring and install the desired substituents in a single, atom-economical process. nih.govacs.org Metal-free cascade annulation of isopropene derivatives, for example, has proven effective for creating substituted pyridines and could be adapted for this target molecule. acs.orgacs.org
Novel Building Blocks: Identifying and utilizing novel, readily available starting materials that can be strategically assembled. This could involve new applications of multicomponent reactions, which are known for their ability to generate molecular complexity in a single step.
Chemoselective Cross-Coupling: Exploiting the differential reactivity of various leaving groups on a pyridine core to achieve stepwise functionalization. For instance, the development of catalyst systems that can selectively couple at a chloro-position while leaving other functionalities intact is a promising avenue. nih.gov
A comparative table of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research |
| Metal-Free Cascade Annulation | Isopropene derivatives, ammonia (B1221849) source, formaldehyde/DMSO | High selectivity, avoids transition metal catalysts, atom economy. | acs.orgacs.org |
| Cu-Catalyzed Cascade Reaction | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Mild conditions, good functional group tolerance, modular. | nih.gov |
| [5+1] Cyclization | Accessible starting materials for tandem Pummerer-type rearrangement/aza-Prins cyclization | Good yields, novel approach to highly functionalized pyridines. | acs.org |
| Ghosez-type Reactions | 4,5-dihydropyrazoles | Access to highly functionalized pyridines from substituted substrates. | nih.gov |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The unique arrangement of substituents on this compound offers a rich playground for exploring novel chemical transformations. The interplay between the electron-donating hydroxyl and methoxy (B1213986) groups and the electron-withdrawing chloro group can lead to unexpected reactivity.
Future investigations should target:
Selective Functionalization: Developing methodologies to selectively react one functional group while leaving the others untouched. This could involve leveraging subtle differences in reactivity for C-H activation, nucleophilic aromatic substitution (SNAr), or cross-coupling reactions.
Tautomeric Reactivity: Investigating the reactivity of the pyridinone tautomer. The equilibrium between the 2-hydroxy-pyridine and its corresponding pyridin-2-one form can be exploited to achieve transformations not possible with the hydroxy form alone.
Ring Transformations: Exploring conditions that could induce ring-opening or ring-expansion reactions, transforming the pyridine core into other valuable heterocyclic systems. Acid-catalyzed transformations of related substituted heterocycles have shown potential for generating novel molecular scaffolds. mdpi.com
Advancement in Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is a powerful tool for accelerating chemical research. Applying advanced modeling techniques to this compound can provide deep insights into its properties and reactivity, guiding experimental work.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reaction pathways for new synthetic routes or transformations. researchgate.net This can help in understanding transition states, predicting energy barriers, and optimizing reaction conditions. researchgate.netresearchgate.net
Predictive Reactivity: Employing computational models to predict the most likely sites of reaction (e.g., for electrophilic or nucleophilic attack) based on the electronic structure of the molecule. nih.gov This is particularly valuable for designing highly selective reactions.
Catalyst Design: In silico design of catalysts tailored for specific transformations of this compound. This involves modeling the interaction between the substrate and potential catalysts to predict binding affinities and catalytic efficiency. scispace.com The combination of bioinformatics and enzymology to predict and synthesize natural products provides a template for how computational prediction can be linked to synthesis. nih.govacs.org
Integration with Automation and Flow Chemistry in Pyridine Synthesis
The fields of automation and flow chemistry offer significant advantages in terms of efficiency, safety, reproducibility, and scalability. rsc.orguc.pt Applying these technologies to the synthesis of this compound could revolutionize its production.
Future research in this area should include:
Continuous Flow Synthesis: Developing continuous flow processes for the key synthetic steps. beilstein-journals.org Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. mdpi.com
Automated Reaction Optimization: Utilizing automated platforms with in-line analytics to rapidly screen reaction conditions and identify optimal parameters. Bayesian optimization and other machine learning algorithms can be integrated to guide the optimization process intelligently. nih.gov
Telescoped Synthesis: Designing multi-step flow syntheses where the output of one reactor flows directly into the next without the need for intermediate isolation and purification. rsc.org This approach significantly reduces waste and manual labor.
| Technology | Application to this compound Synthesis | Potential Benefits |
| Continuous Flow Reactors | Synthesis of the core pyridine structure or subsequent functionalization steps. | Improved heat and mass transfer, enhanced safety for hazardous reactions, scalability. beilstein-journals.orgmdpi.com |
| Automated Optimization Platforms | Rapid screening of catalysts, solvents, temperatures, and reagent stoichiometries. | Accelerated process development, identification of optimal conditions with minimal experiments. rsc.orgnih.gov |
| In-line Analytics (e.g., NMR, MS) | Real-time monitoring of reaction progress and purity. | Immediate feedback for process control and optimization. rsc.org |
Interdisciplinary Research Potential in Materials Science and Catalysis (Purely chemical applications)
The unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and catalysis. Its ability to act as a ligand for metal ions opens up a wide range of possibilities.
Future research could explore:
Ligand Development for Catalysis: Utilizing the pyridine nitrogen and the adjacent hydroxyl group as a bidentate chelation site for transition metals. The resulting metal complexes could be investigated as catalysts for a variety of organic transformations, such as cross-coupling reactions or oxidations. unimi.itacs.org The electronic properties of the pyridine ring, modulated by the chloro and methoxy substituents, can be tuned to influence the catalytic activity of the metal center. acs.org
Building Blocks for Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group. The functional groups could allow for post-polymerization modification or impart specific properties, such as thermal stability or metal-coordinating ability, to the resulting material.
Precursors for N-doped Carbon Materials: Pyridine derivatives can serve as nitrogen and carbon sources for the synthesis of nitrogen-doped carbon materials. These materials have potential applications in catalysis and energy storage. The specific substitution pattern of this compound could influence the structure and properties of the resulting doped carbons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
